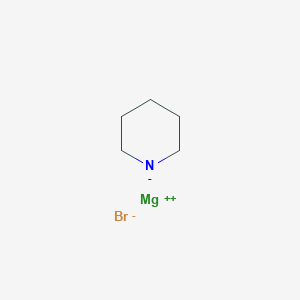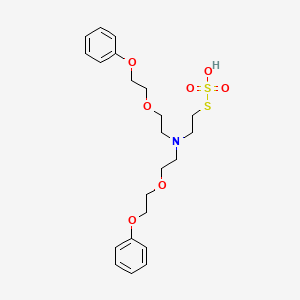![molecular formula C10H18O6S2 B14708213 Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- CAS No. 20636-88-8](/img/structure/B14708213.png)
Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- is a complex organic compound with a unique structure that includes ethene and ethanediylbis(oxy) groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- typically involves the reaction of ethene with ethanediylbis(oxy) and ethanediylsulfonyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-.
Analyse Chemischer Reaktionen
Types of Reactions
Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols.
Substitution: The ethanediylbis(oxy) groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted ethanediylbis(oxy) derivatives.
Wissenschaftliche Forschungsanwendungen
Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethanediylbis(oxy) groups may also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Similar structure but lacks the sulfonyl groups.
Ethene, 1,1’-[1,2-ethanediylbis(oxy)]bis[2,2-difluoro-]: Contains difluoro groups instead of sulfonyl groups.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Contains benzene rings instead of ethene groups.
Uniqueness
Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- is unique due to the presence of both ethanediylbis(oxy) and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
20636-88-8 |
|---|---|
Molekularformel |
C10H18O6S2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1,2-bis(2-ethenylsulfonylethoxy)ethane |
InChI |
InChI=1S/C10H18O6S2/c1-3-17(11,12)9-7-15-5-6-16-8-10-18(13,14)4-2/h3-4H,1-2,5-10H2 |
InChI-Schlüssel |
GLBNFSWZBCLODW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)CCOCCOCCS(=O)(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


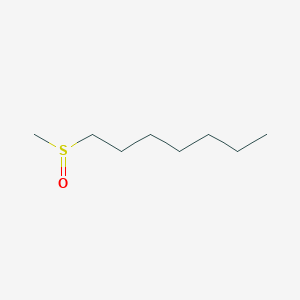
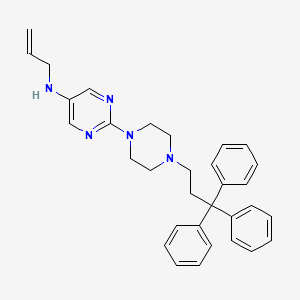
![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)
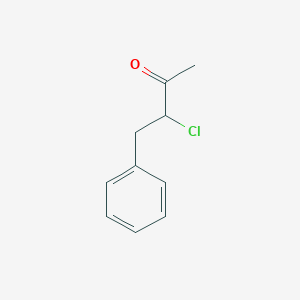
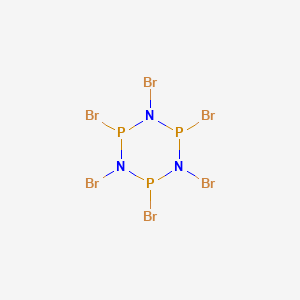


![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)


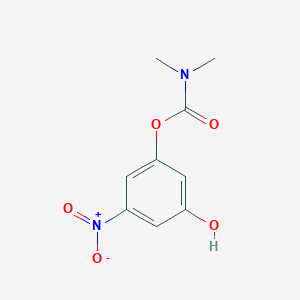
![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
